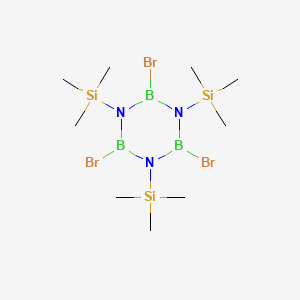
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane is a complex organoboron compound characterized by the presence of bromine and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane typically involves the bromination of precursor compounds. One efficient route starts with 1,3,5-trimethylbenzene, which undergoes bromination using bromine and aluminum bromide to form 1,3,5-tribromo-2,4,6-trimethylbenzene . This intermediate is then further reacted with trimethylsilyl reagents under controlled conditions to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various organosilicon compounds, while oxidation and reduction reactions would produce different oxidized or reduced derivatives.
Scientific Research Applications
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organoboron compounds.
Biology: Its unique structure allows for exploration in biochemical studies, particularly in understanding boron-containing compounds’ interactions with biological molecules.
Industry: Used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with molecular targets through its bromine and trimethylsilyl groups. These interactions can influence various pathways, depending on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromo-2,4,6-trimethylbenzene: A precursor in the synthesis of the target compound.
Trimethylsilyl derivatives: Compounds containing trimethylsilyl groups with similar reactivity.
Organoboron compounds: Other boron-containing compounds with varying functional groups.
Properties
CAS No. |
112848-83-6 |
|---|---|
Molecular Formula |
C9H27B3Br3N3Si3 |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
trimethyl-[2,4,6-tribromo-3,5-bis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinan-1-yl]silane |
InChI |
InChI=1S/C9H27B3Br3N3Si3/c1-19(2,3)16-10(13)17(20(4,5)6)12(15)18(11(16)14)21(7,8)9/h1-9H3 |
InChI Key |
IBQDRQIWUARNAW-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(B(N(B(N1[Si](C)(C)C)Br)[Si](C)(C)C)Br)[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)

![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)


![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)




![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)


